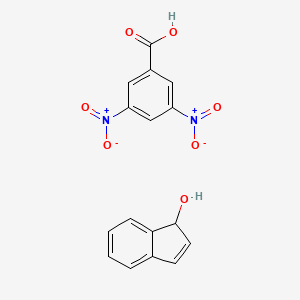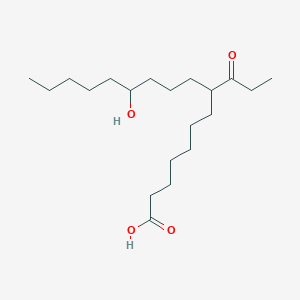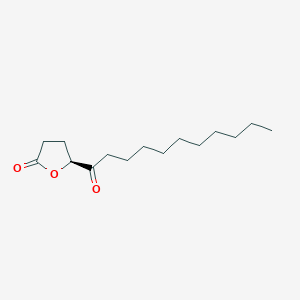
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- is a complex organic compound with the molecular formula C13H11NO2 It is known for its unique structure, which includes both phenyl and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- typically involves the reaction of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This approach can improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Acetophenone, 2-hydroxy-:
Ethanone, 1-(2-pyridinyl)-: This compound has a pyridinyl group but lacks the hydroxy and phenyl groups.
Uniqueness
Ethanone, 2-hydroxy-1-phenyl-2-(3-pyridinyl)- is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
特性
CAS番号 |
56709-45-6 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
2-hydroxy-1-phenyl-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C13H11NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9,13,16H |
InChIキー |
KHIWOFSLCFBXLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
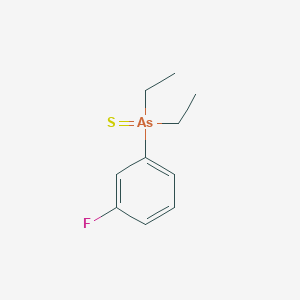
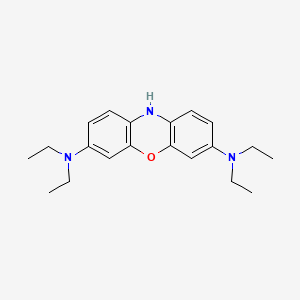
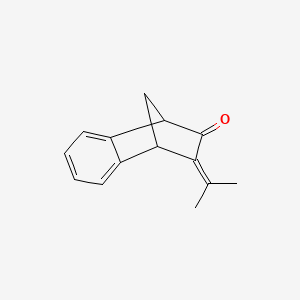
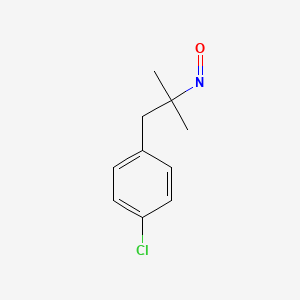


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
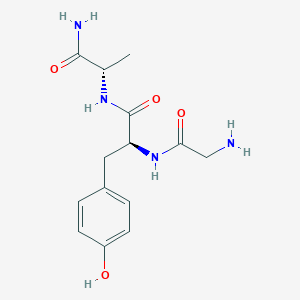
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)

